N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride

Description

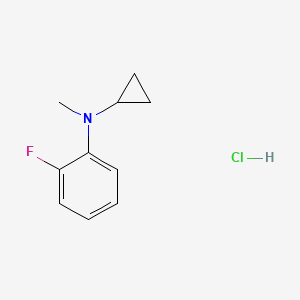

N-Cyclopropyl-2-fluoro-N-methylaniline hydrochloride is a fluorinated aniline derivative characterized by a cyclopropyl group attached to the nitrogen atom, an N-methyl substituent, and a fluorine atom at the ortho position of the benzene ring. Its molecular formula is C₁₀H₁₁FN₂·HCl, with a molecular weight of 214.69 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H13ClFN |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C10H12FN.ClH/c1-12(8-6-7-8)10-5-3-2-4-9(10)11;/h2-5,8H,6-7H2,1H3;1H |

InChI Key |

IORLYJAUNFDASO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C2=CC=CC=C2F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride typically involves the reaction of 2-fluoroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain the pure hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Amines and Hydrochlorides

(a) 3-Amino-2-[(3-Fluoro-4-Methoxyphenyl)Methyl]-N-Methylpropanamide Hydrochloride ()

- Molecular Formula : C₁₂H₁₆FN₂O₂·HCl

- Key Features : Fluorine at the 3-position, methoxy group at 4-position, and propanamide backbone.

- Applications : Used as a pharmaceutical building block due to its high purity (≥95%) and versatility in synthesizing bioactive molecules.

- Comparison : The fluorine substitution pattern (3-fluoro vs. 2-fluoro in the target compound) influences electronic properties and receptor binding. The propanamide structure offers distinct metabolic stability compared to the aniline core of the target compound .

(b) N-[(2-Chloro-6-Fluorophenyl)Methyl]-2-Methylaniline ()

- Molecular Formula : C₁₄H₁₃ClFN

- Key Features : Chlorine and fluorine substituents on the aromatic ring, methyl group on the aniline nitrogen.

- Applications : Likely explored in agrochemicals or materials due to halogenated aromatic systems.

- Comparison : The presence of chlorine increases molecular weight (249.71 g/mol vs. 214.69 g/mol) and lipophilicity. The absence of a cyclopropyl group reduces steric hindrance compared to the target compound .

Cyclopropyl-Containing Amines

(a) Cyclopropyl Norfentanyl Hydrochloride ()

- Molecular Formula: Not explicitly stated (related to fentanyl analogs).

- Key Features : Cyclopropyl group as part of an opioid metabolite.

- Applications : Forensic and pharmacological research.

- Comparison : While both compounds contain cyclopropyl groups, the target compound lacks the piperidine and amide moieties critical for opioid activity. This highlights the role of cyclopropyl in modulating metabolic stability across different scaffolds .

(b) N-(Cyclopropylmethyl)-1-Phenylethanamine Hydrochloride ()

- Molecular Formula : C₁₂H₁₈N·HCl

- Key Features : Cyclopropylmethyl group attached to a phenylethanamine backbone.

- Applications : Research in neurotransmitter analogs or receptor studies.

Analytical and Stability Profiles

- RP-HPLC Methods : Hydrochlorides like amitriptyline and gabapentin are analyzed using reverse-phase HPLC with C18 columns and mobile phases containing acetonitrile/water (e.g., 65:35 v/v) . The target compound’s retention time would differ due to its unique hydrophobicity (logP ~2.5 estimated).

- Solution Stability : Hydrochlorides such as dosulepin exhibit stability in aqueous solutions at 4°C for 24 hours . The ortho-fluoro substituent in the target compound may enhance steric protection against hydrolysis compared to para-substituted analogs.

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Fluorine Effects : Ortho-fluorine substitution increases electron-withdrawing effects, which may influence acidity (pKa) and reactivity in coupling reactions .

- Safety Considerations : Like thiophene fentanyl hydrochloride (), the toxicological profile of the target compound remains understudied, necessitating caution in handling .

Biological Activity

N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group and a fluorine atom attached to the aromatic ring. The presence of these substituents can significantly influence the compound's pharmacokinetics and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition is crucial for its antibacterial properties.

- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

Table 1: In Vitro Activity Against Bacterial Strains

| Compound | MIC (µg/mL) | E. coli | K. pneumoniae | P. aeruginosa |

|---|---|---|---|---|

| This compound | 0.008 | 0.03 | 0.125 | |

| Ciprofloxacin | 0.008 | 0.03 | 0.125 |

This table illustrates the minimum inhibitory concentration (MIC) values for this compound compared to ciprofloxacin, demonstrating its potency against common bacterial pathogens .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 82 |

| K562 | 40 |

| MT4 | 29 |

The cytotoxicity data shows that this compound has varying degrees of effectiveness against different cancer cell lines, with the lowest IC50 observed in MT4 cells, indicating higher sensitivity .

Case Studies

- Antibacterial Activity : A study focused on the optimization of compounds similar to this compound demonstrated that modifications to the cyclopropyl and fluorine substituents enhanced antibacterial activity against resistant strains of E. coli and K. pneumoniae . The findings suggest that strategic substitutions can lead to improved therapeutic profiles.

- Cytotoxicity Evaluation : In vitro assessments revealed that this compound induces apoptosis in cancer cells via the activation of caspase pathways . Flow cytometry analysis confirmed cell cycle arrest at the G1 phase, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.